molecular formula C13H10N4O6 B3842198 N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide

N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide

Cat. No. B3842198
M. Wt: 318.24 g/mol
InChI Key: UENINQZJYLCFKY-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,4-dinitrophenylhydrazine , which is a red to orange solid and a substituted hydrazine . It’s used in Brady’s test to detect the carbonyl functionality of an aldehyde or ketone functional group .


Synthesis Analysis

While specific synthesis information for “N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide” is not available, related compounds such as N’-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine derivatives have been synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies . Density functional theory was performed to predict structural geometries of compounds .


Chemical Reactions Analysis

2,4-Dinitrophenylhydrazine, a related compound, reacts with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .

properties

IUPAC Name

N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O6/c18-12-4-2-1-3-9(12)13(19)15-14-10-6-5-8(16(20)21)7-11(10)17(22)23/h1-7,14,18H,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENINQZJYLCFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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